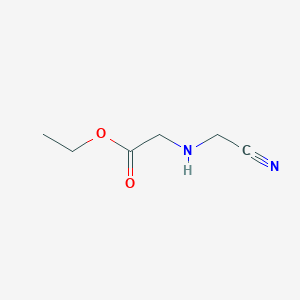

Ethyl (cyanomethyl)glycinate

CAS No.:

Cat. No.: VC18137359

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2O2 |

|---|---|

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | ethyl 2-(cyanomethylamino)acetate |

| Standard InChI | InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3 |

| Standard InChI Key | HJHAOMCORINKOB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CNCC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

ECMG is characterized by an ethyl ester group linked to a glycine backbone, with a cyanomethyl substituent on the amino nitrogen. Its IUPAC name, ethyl 2-[(cyanomethyl)amino]acetate, reflects this structure. Key features include:

The presence of both ester and nitrile groups confers unique electronic properties, enabling participation in diverse reactions such as nucleophilic substitutions and cycloadditions.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 348.3 ± 22.0 °C (760 mmHg) | |

| Solubility | >1000 g/L (20 °C in water) | |

| Melting Point | Not reported |

The compound’s solubility in polar solvents like ethanol and dimethylformamide (DMF) facilitates its use in solution-phase reactions .

Synthesis Methods

Copper-Catalyzed Asymmetric Cyanoalkylation

A groundbreaking method involves copper-catalyzed C(sp³)-H functionalization of glycine derivatives. Cycloalkanone oxime esters react with ECMG precursors under chiral phosphine ligands (e.g., (S)-Phanephos), achieving enantioselectivities up to 93% . Key conditions:

Protection-Deprotection Strategies

ECMG derivatives are synthesized via amino group protection using reagents like di(tert-butyl)dicarbonate (Boc) or ethyl chloroformate. For example, ethyl N-(6-substituted pyrimidin-4-yl)glycinates undergo cyclization to pyrrolo[2,3-d]pyrimidines, critical in antibiotic development .

Scalable Industrial Routes

Patent WO2004037772A1 outlines a scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride, emphasizing cost-effective steps like ethanol recovery and recrystallization .

Applications in Organic Synthesis

Peptide Modification

ECMG enables late-stage peptide functionalization. For instance, copper-mediated cyanoalkylation of pentapeptides (e.g., Gly-Leu-Phe-Ser-Lys) yields modified peptides with >20:1 diastereoselectivity, aiding drug discovery .

Heterocycle Construction

ECMG serves as a precursor for nitrogen-rich heterocycles:

-

Pyrrolopyrimidines: Cyclization with 5-cyano-2-methylthiopyrimidines forms antitumor agents .

-

Furan-2,4-dicarboxylates: Reaction with (E)-ethyl 3-aryl-2-cyanoacrylates yields polysubstituted furans (50–57% yield), validated by X-ray crystallography .

Catalytic Reagents

The modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, suppresses racemization in peptide synthesis, achieving 94% yield in solid-phase oligopeptide assembly .

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C |

| Environment | Dry, inert atmosphere |

| Stability | Stable for 24 months if sealed |

Recent Advancements

Enantioselective Catalysis

Recent work optimizes chiral ligands for ECMG-based reactions. For example, (S)-An-Phanephos improves enantioselectivity in β-lactam synthesis, achieving 90% yield at 25°C .

Green Chemistry Approaches

Microwave-assisted recombination of ECMG byproducts (e.g., oxyma and trichlorobenzoic acid) reduces thionyl chloride usage, enhancing sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume